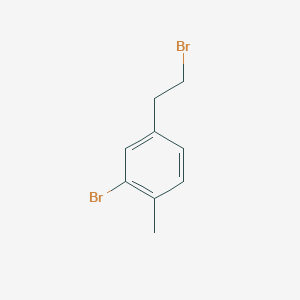
8-Bromo-2-ethylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 2nd position, and a dihydroquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1,4-dihydroquinolin-4-one using bromine in acetic acid or chloroform. This reaction typically proceeds under mild conditions and results in the selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dihydroquinolinone core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Substituted Quinolinones: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydroquinolinone core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Ethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the ethyl group and the dihydroquinolinone core, leading to distinct chemical properties.
Uniqueness: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
8-bromo-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
DTNDRTLZMBBTCC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
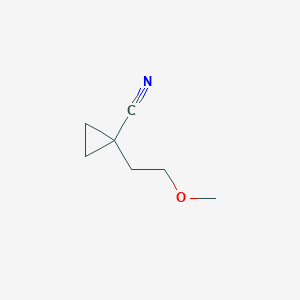


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
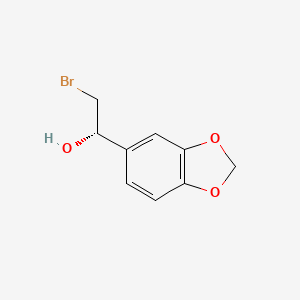
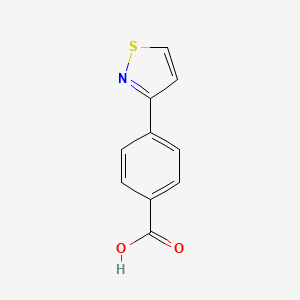

![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
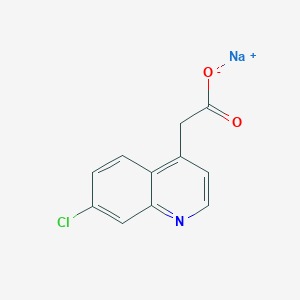

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
